(S)-15-Methyl-1-heptadecanol

Description

Significance of Branched-Chain Fatty Alcohols in Chemical and Biological Systems

Branched-chain fatty alcohols (BCFAs) and their corresponding acids are crucial components in various biological and industrial systems. In the biological realm, they are integral to the structure and function of cell membranes, particularly in bacteria. nih.govfrontiersin.org The presence of methyl branches disrupts the orderly packing of the lipid acyl chains, which in turn increases the fluidity of the cell membrane. nih.govacs.org This is a critical adaptation for microorganisms, such as Listeria monocytogenes, allowing them to maintain membrane function in diverse environments, including low temperatures. usda.gov In fact, in some bacteria, branched-chain fatty acids constitute the major acyl components of their membrane lipids. nih.gov

The biosynthesis of these branched structures often originates from branched-chain amino acids like valine and isoleucine, which serve as starter units in the fatty acid synthesis pathway. nih.govrsc.org Isoleucine, for instance, leads to the formation of anteiso-branched fatty acids, where the methyl group is located on the third carbon from the end of the chain. rsc.org In contrast, iso-branched fatty acids, derived from valine, have the methyl group on the second-to-last carbon. rsc.org

Beyond their structural role in membranes, branched-chain fatty alcohols and their derivatives are involved in other biological processes and have industrial applications. For example, phytol, a branched-chain fatty alcohol, is a precursor for the synthesis of vitamins E and K1. ontosight.ai Certain branched-chain fatty alcohols and their esters are also utilized in the fragrance industry and have been investigated for their potential antimicrobial and antioxidant properties. ontosight.ai

Unique Structural Attributes of (S)-15-Methyl-1-heptadecanol: Chirality and Methyl Branching

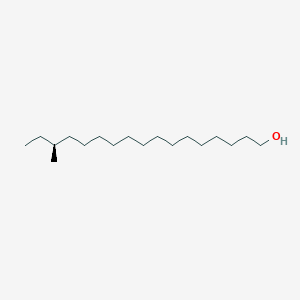

This compound is classified as an anteiso-branched fatty alcohol. cdnsciencepub.com Its structure consists of a 17-carbon chain (heptadecane) with a hydroxyl group (-OH) at one end (position 1) and a methyl group (-CH3) at the 15th carbon position. The designation "(S)" refers to the specific stereochemical configuration at the chiral center, which is the 15th carbon atom where the methyl group is attached. This chirality is a critical feature, as enantiomers (non-superimposable mirror images) of a molecule can exhibit different biological activities and properties. tandfonline.com

The presence of the methyl branch at the antepenultimate carbon (the third carbon from the end) is a defining characteristic of anteiso structures. gerli.com This specific branching pattern, combined with its chirality, distinguishes this compound from other fatty alcohols and influences its physical and chemical behavior. The ability to separate and identify such chiral molecules is crucial for understanding their specific functions and has been achieved using advanced analytical techniques like high-performance liquid chromatography (HPLC) with chiral labeling reagents. nih.govresearchgate.netresearchgate.net

Table 1: Chemical and Physical Properties of this compound and Related Compounds

| Compound Name | Other Names | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|

| This compound | (S)-Anteisostearyl alcohol | C18H38O | 270.50 | 642995-18-4 chemsrc.com |

| 1-Heptadecanol | Heptadecyl alcohol | C17H36O | 256.47 sigmaaldrich.com | 1454-85-9 sigmaaldrich.comwikipedia.org |

| 16-Methyl-1-heptadecanol | Isostearyl alcohol | C18H38O | 270.50 spectrabase.com | 27458-93-1 chemsrc.com |

Structure

3D Structure

Properties

CAS No. |

642995-18-4 |

|---|---|

Molecular Formula |

C18H38O |

Molecular Weight |

270.5 g/mol |

IUPAC Name |

(15S)-15-methylheptadecan-1-ol |

InChI |

InChI=1S/C18H38O/c1-3-18(2)16-14-12-10-8-6-4-5-7-9-11-13-15-17-19/h18-19H,3-17H2,1-2H3/t18-/m0/s1 |

InChI Key |

SLZGSAKEOUFNRQ-SFHVURJKSA-N |

Isomeric SMILES |

CC[C@H](C)CCCCCCCCCCCCCCO |

Canonical SMILES |

CCC(C)CCCCCCCCCCCCCCO |

Origin of Product |

United States |

Occurrence and Ecological Distribution

Natural Presence in Biological Organisms

The synthesis of (S)-15-Methyl-1-heptadecanol and related compounds is observed across several kingdoms of life, where they serve diverse biological functions.

Identification in Plant MetabolomesWhile direct identification of this compound in plant metabolomes is not extensively documented, the presence of its straight-chain analog, 1-Heptadecanol, is well-established. This compound is recognized as a plant metabolitenih.govechemi.com. Research has identified 1-Heptadecanol in various plant species. For instance, it can be isolated from the leaves of Solena amplexicaulismedchemexpress.comchemsrc.comglpbio.com. It has also been reported in Euphorbia piscatoria and Zea maysnih.gov.

Fatty alcohols, in general, are integral components of plant epicuticular waxes, which form a protective layer on the plant's surface biorxiv.org. This wax layer can play a role in protecting the plant from insect herbivores biorxiv.org. The chemical composition of these waxes includes a variety of aliphatic compounds, such as primary and secondary alcohols nih.govnih.gov.

Table 1: Documented Presence of Related Alcohols in Plants

| Compound | Plant Species | Reference |

|---|---|---|

| 1-Heptadecanol | Solena amplexicaulis | medchemexpress.comchemsrc.comglpbio.com |

| 1-Heptadecanol | Euphorbia piscatoria | nih.gov |

| 1-Heptadecanol | Zea mays | nih.gov |

| Primary Alcohols | Rosa canina (leaves) | nih.gov |

Presence in Microbial SystemsThe most significant natural sources of anteiso-branched lipids, including the precursors to this compound, are bacterianih.govnih.govsemanticscholar.org. Many bacterial species contain iso- and anteiso-branched fatty acids as major acyl constituents of their membrane lipidsnih.govnih.govsemanticscholar.org. These branched-chain lipids are vital for maintaining the fluidity of the cell membrane, allowing bacteria to adapt to diverse and extreme environmentsnih.govavantiresearch.com.

The biosynthesis of anteiso-fatty acids, the direct precursors to anteiso-alcohols, is well-established in bacteria asm.org. For example, saturated and monoenoic anteiso fatty acids (C15 and C17) have been identified in the anaerobic sulfate-reducing bacterium Desulfovibrio desulfuricans nih.gov. Furthermore, analysis of soil microbes has revealed the presence of major anteiso fatty acids in various bacteria and actinomycetes.

Table 2: Presence of Anteiso-Fatty Acids in Selected Soil Microbes

| Microbe | Major Anteiso-Fatty Acids | Reference |

|---|---|---|

| Stenotrophomonas maltophila | 15:0 anteiso | ijfans.org |

| Bacillus megaterium | 15:0 anteiso | ijfans.org |

| Streptomyces-rochei-rochei | 15:0 anteiso | ijfans.org |

Environmental Presence and Distribution

The prevalence of branched-chain fatty acids and alcohols in bacteria leads to their distribution in the wider environment. These compounds are considered important biomarkers for tracing the input of bacterial organic matter in various ecosystems rsc.org.

Branched methyl-substituted fatty acids are commonly found in soils and sediments and are strongly associated with bacterial presence unlv.edu. Their alcohol counterparts can also be used to track bacterial biomass researchgate.net. For instance, studies of marine sediments have identified short-chain fatty alcohols whose isotopic signatures suggest they were synthesized by bacteria nih.gov. The analysis of fatty acids and alcohols in soil and sediment can provide critical information about the sources of organic matter unlv.edu. The distribution of different isomers, such as the anteiso C15 and C17 fatty alcohols, can vary spatially within an environment, reflecting changes in the microbial communities present rsc.org.

Biosynthesis and Metabolic Pathways

Enzymatic Pathways Leading to Branched Fatty Alcohol Formation

The initial phase involves the de novo synthesis of a branched-chain fatty acid. Unlike straight-chain fatty acids that typically use acetyl-CoA as a primer, the synthesis of anteiso-branched chains requires a specific branched short-chain acyl-CoA primer. cdnsciencepub.comwikipedia.org This primer is created from the catabolism of certain amino acids. nih.gov The primer is then elongated by a Fatty Acid Synthase (FAS) complex, which sequentially adds two-carbon units derived from malonyl-CoA. nih.gov

Once the full-length branched-chain fatty acid, 15-methyl-heptadecanoic acid, is synthesized, it undergoes reduction to form the final alcohol product. This conversion from a carboxylic acid to a primary alcohol is a critical step. It can be catalyzed by a versatile class of enzymes known as Carboxylic Acid Reductases (CARs). nih.govpnas.org These enzymes activate the carboxylic acid in an ATP-dependent manner and then reduce it to a fatty aldehyde using NADPH as a reductant. nih.govpnas.org The resulting aldehyde intermediate is then rapidly converted to the primary fatty alcohol by the action of various endogenous Alcohol Dehydrogenases (ADHs) or Aldehyde Reductases (AHRs). nih.gov In some organisms, a single multifunctional enzyme, a Fatty Acyl-CoA Reductase (FAR), may directly catalyze the four-electron reduction of a fatty acyl-CoA to the corresponding alcohol. nih.gov

Table 1: Key Enzymes in Branched Fatty Alcohol Biosynthesis

| Enzyme Class | Specific Enzyme Example | Function in Pathway |

|---|---|---|

| Branched-chain α-keto acid dehydrogenase complex | Bkd (from Bacillus subtilis) | Converts α-keto acid from isoleucine catabolism into the 2-methylbutyryl-CoA primer. nih.govscispace.com |

| Fatty Acid Synthase | FAS complex | Elongates the primer with malonyl-CoA units to form the C18 branched fatty acid chain. nih.gov |

| Carboxylic Acid Reductase | CAR (from Mycobacterium marinum) | Reduces the free fatty acid (15-methyl-heptadecanoic acid) to its corresponding aldehyde. nih.govpnas.org |

| Alcohol Dehydrogenase / Aldehyde Reductase | ADH / AHR | Reduces the intermediate fatty aldehyde to the final product, (S)-15-Methyl-1-heptadecanol. nih.gov |

Precursors and Metabolic Intermediates

The carbon backbone of this compound is assembled from specific metabolic precursors. The origin of its characteristic anteiso-branch, where the methyl group is on the antepenultimate (n-2) carbon, is directly linked to the catabolism of the amino acid L-isoleucine. cdnsciencepub.comwikipedia.org

The key precursor that initiates the synthesis is (S)-2-methylbutyryl-CoA . This molecule serves as the starter unit, or primer, for the Fatty Acid Synthase (FAS) machinery. cdnsciencepub.com It is derived from L-isoleucine through a series of catabolic steps that yield α-keto-β-methylvaleric acid. This α-keto acid is then oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (Bkd) complex to produce (S)-2-methylbutyryl-CoA. wikipedia.orgnih.gov

Once the primer is formed, the rest of the carbon chain is constructed using malonyl-CoA as the extender unit. Malonyl-CoA is a common metabolite derived from the carboxylation of acetyl-CoA by the enzyme acetyl-CoA carboxylase. wikipedia.org The FAS system catalyzes the repeated condensation of malonyl-CoA with the growing acyl chain, adding two carbons in each cycle. nih.gov For the synthesis of a C18 fatty alcohol, one molecule of the 2-methylbutyryl-CoA primer (a C5 structure) undergoes elongation through six cycles of condensation with malonyl-CoA.

The primary intermediate following the action of the FAS complex is the fully formed fatty acid, 15-methyl-heptadecanoic acid , typically attached to an acyl carrier protein (ACP). This is subsequently hydrolyzed to the free fatty acid or converted to its acyl-CoA thioester, which then enters the final reduction pathway.

Table 2: Precursors and Key Intermediates

| Compound | Role in Pathway | Origin |

|---|---|---|

| L-Isoleucine | Ultimate Precursor | Amino acid metabolism |

| α-keto-β-methylvaleric acid | Intermediate | Catabolism of L-isoleucine. wikipedia.org |

| (S)-2-methylbutyryl-CoA | Primer / Starter Unit | Oxidative decarboxylation of α-keto-β-methylvaleric acid. nih.gov |

| Acetyl-CoA | Extender Unit Precursor | Carbohydrate and lipid metabolism. wikipedia.org |

| Malonyl-CoA | Extender Unit | Carboxylation of Acetyl-CoA. wikipedia.org |

| 15-Methyl-heptadecanoic acid | Fatty Alcohol Precursor | Product of the Fatty Acid Synthase (FAS) complex. |

| 15-Methyl-1-heptadecanal | Aldehyde Intermediate | Reduction of 15-methyl-heptadecanoic acid by CAR. nih.gov |

Chemical Synthesis and Stereoselective Approaches

Strategies for De Novo Synthesis of Branched Alcohols

The de novo synthesis of branched-chain alcohols involves constructing the carbon skeleton from smaller, less complex starting materials. Two prominent strategies for this are catalytic chemical methods and engineered biosynthetic pathways.

One of the classic chemical methods for creating longer, branched alcohols is the Guerbet reaction . This process involves the base-catalyzed self-condensation of primary alcohols at elevated temperatures. aocs.orgrsc.org The reaction proceeds through a sequence of dehydrogenation to an aldehyde, an aldol (B89426) condensation, subsequent dehydration, and finally, hydrogenation to yield a β-branched primary alcohol that is double the molecular weight of the starting alcohol. aocs.orgresearchgate.net While the traditional Guerbet reaction produces a specific branching pattern, modifications and cross-condensations can provide access to a wider variety of branched structures. core.ac.uk

Table 1: Key Steps in the Guerbet Reaction

| Step | Transformation | Intermediate Product |

|---|---|---|

| 1 | Alcohol Dehydrogenation | Aldehyde |

| 2 | Aldol Condensation | β-Hydroxy aldehyde |

| 3 | Dehydration | α,β-Unsaturated aldehyde |

| 4 | Hydrogenation | Branched Alcohol |

A modern and highly versatile approach is the use of metabolic engineering to program microorganisms for the biosynthesis of specific branched-chain alcohols. nih.gov By introducing and optimizing heterologous pathways in hosts like Escherichia coli or Saccharomyces cerevisiae, it is possible to channel central metabolites towards the production of desired structures. nih.gov For instance, pathways can be engineered to utilize branched-chain α-keto acyl-CoAs as primers for fatty acid synthesis, leading to the formation of branched-chain fatty acids which are then reduced to the corresponding alcohols by fatty acyl-CoA reductases. nrel.govresearchgate.net This strategy offers significant control over the final product structure, including chain length and branch position, by selecting appropriate enzymes for the engineered pathway. nih.gov

Asymmetric Synthesis of Chiral (S)-15-Methyl-1-heptadecanol

Achieving the specific (S) stereochemistry at the C-15 position requires precise control during the synthesis. This is accomplished through asymmetric methods, including enantioselective catalysis, the use of chiral starting materials, and biocatalysis.

Enantioselective catalysis involves using a chiral catalyst to influence the stereochemical outcome of a reaction, producing one enantiomer in excess. While a direct catalytic asymmetric synthesis for this compound is not extensively documented, analogous syntheses provide a clear blueprint. A powerful strategy involves the use of a chiral auxiliary.

For instance, in a method analogous to the synthesis of the similar pheromone (S)-14-methyl-1-octadecene, a chiral oxazolidinone can be used to direct a stereoselective methylation. nih.gov In this approach, a long-chain carboxylic acid derivative is first coupled to a chiral auxiliary, such as (S)-4-benzyloxazolidin-2-one. The chiral auxiliary then sterically directs the approach of an electrophile, like methyl iodide, to one face of the enolate, establishing the (S)-stereocenter with high diastereoselectivity. Subsequent removal of the auxiliary and reduction of the carbonyl group yields the target chiral alcohol. nih.gov

Table 2: Example of Chiral Auxiliary-Guided Synthesis

| Step | Reagents | Purpose | Stereochemical Control |

|---|---|---|---|

| 1 | Long-chain acyl chloride, (S)-4-benzyloxazolidin-2-one | Attach chiral auxiliary | - |

| 2 | NaHMDS, CH₃I | Asymmetric methylation | Chiral auxiliary directs methylation to establish (S) stereocenter |

The chiral pool synthesis strategy utilizes readily available, enantiomerically pure natural products as starting materials. wikipedia.org Molecules like terpenes, amino acids, or hydroxy acids serve as building blocks containing one or more predefined stereocenters. nih.govuh.edu

For the synthesis of this compound, a plausible chiral pool starting material is (R)-citronellol. Although it has the opposite stereochemistry at its chiral center, its structure is well-suited for elaboration. The synthesis would involve protecting the alcohol, cleaving the double bond (e.g., via ozonolysis) to produce an aldehyde, and then using this chiral fragment in a series of chain-extension steps, such as Wittig reactions and couplings, to build the rest of the carbon chain. The stereocenter from citronellol (B86348) is carried through the synthesis to define the stereochemistry of the final product. A final deprotection step would reveal the primary alcohol.

Biocatalysis offers an environmentally benign and highly selective method for creating chiral molecules. nih.gov Enzymes, used either as isolated proteins or within whole-cell systems, can catalyze reactions with exceptional levels of stereo-, regio-, and chemoselectivity. nih.gov

For the synthesis of this compound, the key step would be the asymmetric reduction of a ketone precursor, 15-methyl-heptadecan-1-al or a protected version thereof. Ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) are particularly well-suited for this transformation. organic-chemistry.org By screening a library of KREDs, one can identify an enzyme that reduces the ketone to the desired (S)-alcohol with high conversion and excellent enantiomeric excess (>99% ee). bohrium.com These reactions often employ a cofactor regeneration system, such as using a sacrificial alcohol like isopropanol (B130326), to ensure catalytic turnover. nih.gov

Table 3: Biocatalytic Reduction for (S)-Alcohol Synthesis

| Enzyme Class | Substrate | Product | Key Advantage |

|---|---|---|---|

| Ketoreductase (KRED) | 15-Methyl-heptadecanone precursor | This compound | High enantioselectivity (often >99% ee) for the (S)-enantiomer |

Synthetic Modification and Derivatization

Once this compound is synthesized, its primary alcohol functional group serves as a handle for further chemical modifications and the creation of various derivatives.

Esterification is a fundamental derivatization reaction for alcohols. The reaction of this compound with a carboxylic acid, acyl chloride, or anhydride (B1165640) produces the corresponding ester. This reaction can be catalyzed by various methods.

Acid Catalysis : Classic Fischer esterification involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), with removal of water to drive the equilibrium. csic.es Other Lewis acid catalysts, such as ferric chloride hexahydrate (FeCl₃·6H₂O), have also been shown to be effective for the esterification of long-chain alcohols and acids. acs.org

Enzymatic Catalysis : Lipases are widely used to catalyze esterification under mild conditions. dss.go.th This method avoids harsh reagents and high temperatures, preserving sensitive functional groups. The reaction is typically run in a non-polar organic solvent to shift the equilibrium towards ester formation. dss.go.th

These esterification reactions can be used to produce a wide range of derivatives with varied physical and chemical properties.

Table 4: Potential Ester Derivatives of this compound

| Ester Name | Carboxylic Acid Reagent | Potential Catalyst |

|---|---|---|

| (S)-15-Methylheptadecyl acetate | Acetic Anhydride / Acetyl Chloride | Pyridine or DMAP |

| (S)-15-Methylheptadecyl benzoate | Benzoic Acid | H₂SO₄ (Fischer) |

| (S)-15-Methylheptadecyl palmitate | Palmitic Acid | Lipase (e.g., from Candida antarctica) |

Oxidation and Reduction Products

The primary alcohol functionality of this compound allows for a range of oxidation and reduction reactions.

Oxidation Products:

The oxidation of this compound can yield either the corresponding aldehyde, (S)-15-methylheptadecanal, or the carboxylic acid, (S)-15-methylheptadecanoic acid, depending on the oxidizing agent and reaction conditions. chemistrysteps.com

To Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), or conditions for a Swern oxidation are effective for this transformation. wikipedia.org These reactions are typically carried out in the absence of water to prevent over-oxidation. wikipedia.org

To Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to the carboxylic acid. Common reagents for this include potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4), often referred to as the Jones reagent. libretexts.orgwikipedia.org

| Oxidation Product | Reagent | Reaction Conditions |

| (S)-15-Methylheptadecanal | Pyridinium Chlorochromate (PCC) | Anhydrous dichloromethane (B109758) (CH2Cl2) |

| (S)-15-Methylheptadecanal | Dess-Martin Periodinane (DMP) | Anhydrous dichloromethane (CH2Cl2) |

| (S)-15-Methylheptadecanoic Acid | Potassium Permanganate (KMnO4) | Basic, aqueous solution, followed by acidification |

| (S)-15-Methylheptadecanoic Acid | Jones Reagent (CrO3/H2SO4/acetone) | Acetone |

Reduction Products:

As this compound is already in a reduced state at the C1 position, further reduction of the alcohol functional group is not a typical transformation. However, the corresponding carboxylic acid, (S)-15-methylheptadecanoic acid, or its ester derivative, can be reduced to yield this compound. This is a crucial step in synthetic pathways that build the carbon skeleton as an acid or ester. A powerful reducing agent like lithium aluminum hydride (LiAlH4) is commonly used for this transformation.

Formation of Ether Derivatives

The hydroxyl group of this compound can be converted into an ether functionality through various methods, with the Williamson ether synthesis being a classic and versatile approach. researchgate.netresearchgate.net This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. researchgate.net

For example, the reaction of this compound with a strong base like sodium hydride (NaH) would generate the corresponding sodium alkoxide. Subsequent treatment with an alkyl halide, such as methyl iodide, would yield the methyl ether derivative, (S)-1-methoxy-15-methylheptadecane.

The choice of the alkyl halide is crucial; primary alkyl halides are preferred to minimize competing elimination reactions, especially given the steric bulk of the long-chain alkoxide. researchgate.net

| Ether Derivative | Alkylating Agent | Base | Reaction Type |

| (S)-1-Methoxy-15-methylheptadecane | Methyl iodide (CH3I) | Sodium Hydride (NaH) | Williamson Ether Synthesis (SN2) |

| (S)-1-Ethoxy-15-methylheptadecane | Ethyl bromide (CH3CH2Br) | Potassium Hydride (KH) | Williamson Ether Synthesis (SN2) |

| (S)-1-Benzyloxy-15-methylheptadecane | Benzyl bromide (C6H5CH2Br) | Sodium metal (Na) | Williamson Ether Synthesis (SN2) |

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatography is fundamental to the analysis of (S)-15-Methyl-1-heptadecanol, enabling its separation from complex mixtures and from its own structural isomers and enantiomers. Gas and liquid chromatography, particularly when coupled with mass spectrometry, are powerful tools for both qualitative and quantitative analysis.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. Due to the high boiling point and polarity of long-chain alcohols like this compound, derivatization is a common prerequisite for successful GC-MS analysis. rsc.org This process enhances volatility and improves chromatographic peak shape.

Derivatization: A frequent strategy involves converting the hydroxyl group into a less polar, more volatile ether or ester. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a widely used method to form a trimethylsilyl (B98337) (TMS) ether. nih.gov This derivatization step is crucial for preventing peak tailing and enabling elution at lower temperatures. oup.com Other derivatization approaches include conversion to pentafluorobenzoyl esters, which can significantly enhance sensitivity for detection in negative ion chemical ionization mode. nih.gov

Chromatographic Separation: The derivatized compound is typically separated on a non-polar or semi-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase. A programmed temperature gradient is employed to ensure efficient separation and elution.

Mass Spectrometric Detection: Following separation, the compound is ionized, commonly by electron ionization (EI), and the resulting fragments are analyzed by the mass spectrometer. The mass spectrum of the TMS-derivatized this compound would exhibit a characteristic fragmentation pattern. While a specific library spectrum for this exact compound is not readily available, fragmentation can be predicted based on the analysis of similar long-chain alcohols and their TMS derivatives. nist.govnist.gov Key fragments would include the molecular ion (M⁺), a prominent M-15 peak (loss of a methyl group from the TMS moiety), and a base peak at m/z 73, corresponding to the [Si(CH₃)₃]⁺ ion. Alpha-cleavage adjacent to the oxygen atom is also a characteristic fragmentation pathway.

The table below outlines a typical set of parameters for the GC-MS analysis of long-chain fatty alcohols after derivatization.

| Parameter | Typical Condition | Purpose |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increases volatility and thermal stability. |

| GC Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film) | Provides high-resolution separation of analytes. |

| Carrier Gas | Helium | Inert mobile phase for carrying analytes through the column. f1000research.com |

| Injection Mode | Split/Splitless | Introduces a precise volume of the sample onto the column. |

| Temperature Program | Initial temp ~150°C, ramp to ~300°C | Separates compounds based on boiling point and interaction with the stationary phase. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Fragments the molecule in a reproducible manner, creating a characteristic mass spectrum. |

| MS Analyzer | Quadrupole or Time-of-Flight (TOF) | Separates ions based on their mass-to-charge ratio. |

This interactive table summarizes common GC-MS parameters for the analysis of derivatized long-chain alcohols.

Liquid chromatography-mass spectrometry (LC-MS) offers a powerful alternative to GC-MS, particularly as it often does not require derivatization. nih.gov This is a significant advantage for thermally labile compounds or for simplifying sample preparation workflows. Reversed-phase chromatography is the most common LC mode for the analysis of lipids and related molecules. nih.gov

Chromatographic Separation: In a typical reversed-phase LC setup, this compound is separated on a C18 column. The mobile phase usually consists of a gradient mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, sometimes with additives like formic acid to improve ionization. tmiclinode.com This setup separates compounds based on their hydrophobicity.

Mass Spectrometric Detection: After elution from the LC column, the analyte is ionized before entering the mass spectrometer. Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are commonly used for molecules of this type. nih.govmdpi.com In positive ion mode, ESI would likely generate protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. APCI would also be expected to produce a strong [M+H]⁺ signal, often with an accompanying fragment ion corresponding to the loss of water [M+H-H₂O]⁺. Tandem mass spectrometry (MS/MS) can be used for further structural confirmation by fragmenting the precursor ion and analyzing the resulting product ions. lcms.cz

Below is a table detailing typical parameters for an LC-MS method suitable for this compound.

| Parameter | Typical Condition | Purpose |

| LC Column | Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) | Separates analytes based on hydrophobicity. mdpi.com |

| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component of the mobile phase. |

| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | Organic component for eluting the analyte. |

| Flow Rate | 0.2 - 0.5 mL/min | Controls the speed of the separation. |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | Generates gas-phase ions from the eluted analyte. |

| MS Detection Mode | Positive Ion Mode | Detects protonated molecules or cation adducts. |

| Monitored Ions | [M+H]⁺, [M+Na]⁺, [M+H-H₂O]⁺ | Specific mass-to-charge ratios used for identification and quantification. |

This interactive table provides a summary of common LC-MS conditions for the analysis of long-chain alcohols.

Assessing the enantiomeric purity of this compound is critical to confirm the stereospecificity of its synthesis or isolation. This is achieved using chiral chromatography, where the stationary phase is designed to interact differently with the two enantiomers of a chiral molecule, enabling their separation. gcms.cz

This separation can be performed using either chiral gas chromatography or chiral high-performance liquid chromatography (HPLC). The choice of technique often depends on the volatility of the analyte or its derivatized form.

Chiral Stationary Phases (CSPs): The key to chiral separation is the chiral stationary phase (CSP). For compounds like branched-chain alcohols, polysaccharide-based CSPs are highly effective. chromatographyonline.comsigmaaldrich.com These are typically derivatives of cellulose (B213188) or amylose (B160209) coated onto a silica (B1680970) support. The chiral recognition mechanism involves a combination of interactions, such as hydrogen bonding, dipole-dipole interactions, and steric hindrance, within the chiral cavities of the polysaccharide polymer.

In a chiral HPLC separation, the two enantiomers, this compound and (R)-15-Methyl-1-heptadecanol, would exhibit different retention times on the column. By integrating the peak areas of the two separated enantiomers, the enantiomeric excess (e.e.) can be accurately calculated, providing a quantitative measure of the sample's enantiomeric purity.

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic techniques provide detailed information about the molecular structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for determining the carbon-hydrogen framework, while Infrared (IR) spectroscopy is used to confirm the presence of specific functional groups.

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR experiments provide a wealth of information about the connectivity and chemical environment of atoms within the molecule. azom.com

For this compound, the ¹H NMR spectrum would show distinct signals for the different types of protons present. openochem.org The most downfield signal (excluding the hydroxyl proton) would be a triplet corresponding to the two protons on the carbon bearing the hydroxyl group (C1), typically appearing around 3.6 ppm. libretexts.org The protons of the methyl groups at the chiral center (C15) and the terminal methyl group (C16) would appear as doublets and a triplet, respectively, in the upfield region (around 0.8-0.9 ppm). The numerous methylene (B1212753) (CH₂) groups in the long aliphatic chain would produce a complex multiplet, with a large integral value, around 1.2-1.4 ppm. openochem.org The hydroxyl proton itself would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent. libretexts.org

The ¹³C NMR spectrum provides complementary information, showing a single peak for each chemically unique carbon atom. azom.com The carbon attached to the hydroxyl group (C1) would be the most downfield aliphatic carbon, appearing around 63 ppm. libretexts.org The carbons of the methyl groups would be found in the upfield region (10-25 ppm).

The predicted chemical shifts for this compound are detailed in the tables below.

Predicted ¹H NMR Data (in CDCl₃)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H on OH | Variable (e.g., 1.5-2.5) | Broad Singlet | 1H |

| H on C1 | ~ 3.64 | Triplet | 2H |

| H on C2 | ~ 1.57 | Multiplet | 2H |

| H on C3-C14 | ~ 1.26 | Multiplet | 24H |

| H on C15 | ~ 1.52 | Multiplet | 1H |

| H on C16 | ~ 0.86 | Doublet | 6H |

This interactive table shows the predicted proton NMR chemical shifts and multiplicities for this compound.

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C1 | ~ 63.1 |

| C2 | ~ 32.8 |

| C3 | ~ 25.8 |

| C4-C12 (bulk CH₂) | ~ 29.4 - 29.7 |

| C13 | ~ 39.1 |

| C14 | ~ 27.3 |

| C15 | ~ 34.5 |

| C16 | ~ 22.6 |

This interactive table presents the predicted carbon-13 NMR chemical shifts for this compound.

Infrared (IR) spectroscopy is a rapid and straightforward method used to identify the functional groups present in a molecule. midlandsci.com For this compound, the IR spectrum is dominated by absorptions characteristic of a long-chain primary alcohol. nist.gov

The most prominent feature is a strong, broad absorption band in the region of 3200–3500 cm⁻¹, which is indicative of the O-H stretching vibration of the hydrogen-bonded hydroxyl group. orgchemboulder.comdocbrown.info The broadness of this peak is a direct result of intermolecular hydrogen bonding. spectroscopyonline.com

Other key absorptions include sharp peaks between 2850 and 3000 cm⁻¹ corresponding to the C-H stretching vibrations of the aliphatic methyl (CH₃) and methylene (CH₂) groups. Finally, a strong band for the C-O stretching vibration of the primary alcohol is expected to appear in the 1050–1075 cm⁻¹ region. docbrown.infoquimicaorganica.org

The characteristic IR absorption bands for this compound are summarized in the following table.

| Absorption Band (cm⁻¹) | Vibration Type | Intensity |

| ~ 3330 | O-H stretch (hydrogen-bonded) | Strong, Broad |

| ~ 2920 | C-H stretch (aliphatic CH₂) | Strong, Sharp |

| ~ 2850 | C-H stretch (aliphatic CH₃) | Strong, Sharp |

| ~ 1465 | C-H bend (scissoring) | Medium |

| ~ 1060 | C-O stretch (primary alcohol) | Strong |

This interactive table highlights the principal infrared absorption frequencies for identifying the functional groups in this compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal identification and accurate quantification of specific lipid molecules such as this compound from intricate biological samples. The power of HRMS lies in its ability to measure the mass-to-charge ratio (m/z) of ions with extremely high precision, typically to within 5 parts per million (ppm). This accuracy allows for the determination of an analyte's elemental composition, providing a high degree of confidence in its identification and distinguishing it from other isobaric interferences.

For this compound (C₁₈H₃₈O), HRMS can determine its protonated molecular ion [M+H]⁺ with a calculated exact mass that serves as a primary identifier. In addition to accurate mass measurement of the parent ion, HRMS coupled with tandem mass spectrometry (MS/MS) provides detailed structural information through the analysis of fragmentation patterns. Long-chain alcohols undergo characteristic fragmentation pathways, including alpha-cleavage (the breaking of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule). libretexts.orgyoutube.com

The fragmentation of this compound is influenced by its primary alcohol functional group and the methyl branch at the anteiso position (the third carbon from the end of the chain). Common fragmentation patterns for alcohols include the loss of water (M-18) and alpha-cleavage, which for a primary alcohol, often results in a prominent peak at an m/z of 31 (CH₂OH⁺). whitman.edu However, this peak is more characteristic of shorter-chain primary alcohols. For long-chain branched alcohols, the fragmentation pattern is typically more complex, with characteristic losses of alkyl fragments along the chain. whitman.edunih.gov The presence of the methyl group can create preferential cleavage points near the branch, aiding in its localization. nih.gov

Below is a table summarizing the expected key HRMS data for the characterization of this compound.

| Ion / Fragment | Formula | Calculated Exact Mass (m/z) | Description |

| Protonated Molecule | [C₁₈H₃₈O+H]⁺ | 271.3001 | The intact molecule with an added proton, used for high-accuracy mass identification. |

| Sodium Adduct | [C₁₈H₃₈O+Na]⁺ | 293.2820 | A common adduct formed during electrospray ionization, serving as a secondary identifier. |

| Dehydration Product | [C₁₈H₃₆]⁺· | 252.2817 | Result of the neutral loss of a water molecule (H₂O) from the molecular ion, a characteristic fragmentation for alcohols. libretexts.orgyoutube.com |

| Alpha-Cleavage Product | [CH₂OH]⁺ | 31.0184 | A fragment characteristic of primary alcohols, though its intensity may be low for long-chain molecules. youtube.comwhitman.edu |

This interactive table provides expected high-resolution mass spectrometry data for the identification of this compound.

Sample Preparation and Extraction Protocols for Complex Matrices

The accurate quantification of this compound from complex biological matrices, such as animal tissues or fermentation broths, necessitates a robust and efficient sample preparation and extraction protocol. aocs.org The primary goals of this multi-step process are to isolate the target analyte from interfering substances like other lipids, proteins, and salts, and to concentrate it to a level suitable for instrumental analysis. researchgate.net The protocol often involves a combination of solvent extraction, hydrolysis of esters, and chromatographic cleanup. aocs.orgnih.gov

A generalized workflow for extracting long-chain fatty alcohols from a tissue matrix is outlined below. The choice of specific solvents and columns may be optimized depending on the exact nature of the sample.

Homogenization and Lipid Extraction: The initial step involves homogenizing the biological sample in a solvent system designed to efficiently extract a broad range of lipids. The most widely used methods are based on the principles developed by Folch et al. or Bligh and Dyer, which utilize a chloroform-methanol mixture. aocs.orgaocs.org A preliminary extraction with a solvent like isopropanol (B130326) can be beneficial for plant tissues to deactivate lipolytic enzymes. aocs.org

Saponification (Optional but often necessary): In many biological systems, a significant portion of fatty alcohols exists not as free molecules but as esters, primarily wax esters (an ester of a fatty acid and a fatty alcohol). nih.govuit.no To analyze the total amount of this compound, a saponification step is required. This involves heating the lipid extract with a strong base, such as potassium hydroxide (B78521) (KOH) in methanol, to hydrolyze the ester bonds and release the free fatty alcohol. uit.no

Liquid-Liquid Extraction (LLE): Following saponification, the free fatty alcohols must be separated from the resulting fatty acid salts and other polar components. This is typically achieved through LLE. youtube.com By adding water and a non-polar organic solvent like hexane (B92381) or diethyl ether to the mixture, the fatty alcohols will preferentially partition into the organic phase, while the saponified fatty acids remain in the aqueous phase. uit.noelementlabsolutions.com

Purification by Solid-Phase Extraction (SPE): The organic extract from the LLE step contains the fatty alcohol fraction but may still include other neutral lipids like sterols. researchgate.net Solid-Phase Extraction (SPE) is a powerful chromatographic technique used to isolate and purify the fatty alcohol fraction. scispace.com The extract is passed through a cartridge packed with a solid adsorbent (the stationary phase). By using a sequence of different solvents (the mobile phase), compounds are selectively retained on or eluted from the column. For isolating fatty alcohols, an aminopropyl- or silica-based SPE column is often employed. nih.govresearchgate.net

The following table details a representative SPE protocol for isolating fatty alcohols from a neutral lipid extract.

| Step | Procedure | Purpose | Typical Solvents |

| 1. Column Conditioning | The SPE column is washed with a non-polar solvent. | To activate the stationary phase and ensure reproducible results. | Hexane |

| 2. Sample Loading | The crude lipid extract, dissolved in a minimal amount of a non-polar solvent, is applied to the column. | To adsorb the analytes onto the stationary phase. | Hexane or Chloroform |

| 3. Elution of Interferents | A non-polar solvent is passed through the column. | To wash away weakly retained, non-polar compounds like hydrocarbons. | Hexane |

| 4. Elution of Fatty Alcohols | A solvent of intermediate polarity is used to wash the column. | To selectively elute the fatty alcohol fraction, leaving more polar compounds behind. | Chloroform/Isopropanol (2:1, v/v) or Diethyl Ether. nih.govuit.no |

| 5. Solvent Evaporation | The collected fraction is dried under a stream of nitrogen. | To concentrate the purified analyte before analysis. | N/A |

This interactive table outlines a typical Solid-Phase Extraction (SPE) protocol used for the purification of this compound from a complex lipid mixture.

Biological Activities and Mechanistic Investigations Non Clinical

Ecological Roles and Semiochemical Functions

Long-chain fatty alcohols, including branched-chain variants like (S)-15-Methyl-1-heptadecanol, play crucial roles in chemical communication among organisms. They function as semiochemicals—chemicals that convey signals—and are integral to the chemical ecology of many species.

Fatty alcohols and their derivatives are significant components of pheromones in numerous insect species, including moths, bees, and wasps. frontiersin.org These compounds can act as sex or aggregation pheromones, mediating behaviors essential for reproduction and social organization. gerli.com The structural diversity of these molecules, including variations in chain length, saturation, and branching, contributes to the species-specificity of chemical signals. nih.gov

Methyl-branched alcohols, in particular, are known to function as pheromones. nih.gov A structurally similar compound, (S)-14-methyl-1-octadecene, has been identified as the sex pheromone of the peach leafminer moth, Lyonetia clerkella. nih.gov This highlights the importance of the methyl-branching and specific stereochemistry for biological activity. Long-chain hydrocarbons, the precursors to fatty alcohols, can also have pheromonal functions or serve as precursors for pheromonal fatty alcohols and esters in various insects. researchgate.net The production of these compounds often occurs in specialized pheromone glands. gerli.com

As volatile compounds, fatty alcohols can act as infochemicals, transmitting information between organisms in an ecosystem. 1-Heptadecanol has been identified as a volatile oil component and a metabolite in various plants and fungi. nih.gov The volatility of these compounds allows them to travel through the environment, where they can be detected by other organisms.

Microbial volatile organic compounds (MVOCs) are a diverse group of substances produced by the metabolism of fungi and bacteria. swesiaq.se These compounds contribute to the chemical profile of an environment and can influence the behavior of other organisms. Although no single MVOC is specific to a particular microbial species, the blend of these volatile compounds can provide information about the presence and metabolic state of microorganisms. swesiaq.se Fatty alcohols are among the classes of compounds that can be released as MVOCs, playing a role in the complex web of chemical communication in the environment.

Applications in Chemical Sciences and Technology Excluding Prohibited

Role as Intermediates in Fine Chemical Synthesis

Long-chain branched alcohols like (S)-15-Methyl-1-heptadecanol are valuable intermediates in the synthesis of more complex molecules. The presence of the hydroxyl group allows for a variety of chemical transformations, including esterification, etherification, and oxidation, to produce a range of fine chemicals.

One of the key synthetic routes to produce branched-chain alcohols is the Guerbet reaction, which involves the dimerization of a primary alcohol to its β-alkylated dimer. wikipedia.orgscientificspectator.com This process is instrumental in converting simpler, often bio-based alcohols into higher-value, branched products. wikipedia.orgscientificspectator.com Guerbet alcohols, due to their defined branching, are sought after for applications requiring specific physical properties like low pour points and high lubricity. scientificspectator.com

The reactivity of the hydroxyl group in this compound makes it a precursor for synthesizing various derivatives. For instance, it can be esterified with carboxylic acids to produce esters that may find use as lubricants, plasticizers, or in cosmetic formulations. aocs.org Oxidation of the alcohol can yield the corresponding aldehyde or carboxylic acid, which are also important building blocks in organic synthesis.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagent/Catalyst | Product Class | Potential Applications |

| Esterification | Carboxylic Acid (e.g., Acetic Acid) | Ester | Lubricants, Plasticizers, Emollients |

| Etherification | Alkyl Halide (e.g., Methyl Iodide) | Ether | Solvents, Chemical Intermediates |

| Oxidation | Oxidizing Agent (e.g., PCC) | Aldehyde | Fragrance Components, Intermediates |

| Oxidation | Strong Oxidizing Agent (e.g., KMnO4) | Carboxylic Acid | Precursor for Soaps and Detergents |

| Sulfation | Sulfating Agent (e.g., SO3) | Alkyl Sulfate | Anionic Surfactants |

Use in Surfactant and Emulsifier Development

The amphiphilic nature of long-chain alcohols, possessing both a hydrophobic tail and a hydrophilic head (the hydroxyl group), makes them fundamental components in the production of surfactants and emulsifiers. The branched structure of this compound can offer distinct advantages over their linear counterparts.

Branched-chain alcohols and their derivatives often exhibit lower melting points and better oil solubility, which can be beneficial in formulating liquid detergents and other cleaning products. shell.com Surfactants derived from branched alcohols, such as alcohol ethoxylates and alcohol sulfates, can display unique performance characteristics, including enhanced wetting speed and lower foam stability, which is desirable in many industrial applications. exxonmobilchemical.com

For example, secondary alcohol ethoxylates are known for their superior cleaning performance, rapid wetting, and fast foam collapse rates. dow.com While this compound is a primary alcohol, the branching in its structure would be expected to influence the packing of surfactant molecules at interfaces, thereby affecting properties like critical micelle concentration (CMC) and surface tension reduction.

Table 2: Comparison of Surfactant Properties - Linear vs. Branched Alcohol Derivatives (Representative Data)

| Property | Linear C16-C18 Alcohol Sulfate | Branched C16-C18 Alcohol Sulfate |

| Critical Micelle Concentration (CMC) | Lower | Higher |

| Surface Tension at CMC (mN/m) | ~35 | ~30-33 |

| Foaming Height | High | Moderate to Low |

| Wetting Time | Slower | Faster |

| Krafft Point | Higher | Lower |

This table presents typical trends observed when comparing linear and branched alcohol-derived surfactants and is for illustrative purposes.

Research on branched-chain tertiary fatty alcohol sulfates has shown they exhibit good surface activity, low foaming, and good wetting and emulsifying properties. researchgate.net These characteristics are often sought after in formulations for industrial cleaners and other specialized applications.

Applications in Material Science and Polymer Chemistry

Fatty alcohols can be incorporated into polymer structures to modify their properties. They can be used as monomers or as chain transfer agents in polymerization reactions. The long alkyl chain of this compound can introduce flexibility and hydrophobicity into a polymer backbone.

For instance, fatty alcohols can be reacted with acrylic acid to form n-alkyl acrylates, which can then be copolymerized to create polymers with specific functionalities. nih.govresearchgate.net These polymers may find applications as additives, for example, as pour point depressants in lubricants or as viscosity index improvers. nih.gov

The introduction of branching in the polymer structure can affect its physical properties, such as its glass transition temperature and crystallinity. frontiersin.org In the context of poly(vinyl alcohol) (PVA), branching can influence its properties, though in some cases, it can lead to higher dispersity. nih.gov The use of branched monomers in the synthesis of hyperbranched polymers can lead to materials with unique rheological and surface properties, which are beneficial in applications like enhanced oil recovery. frontiersin.org

Potential in Bio-based Chemical Production

There is a growing interest in producing chemicals from renewable resources to reduce reliance on fossil fuels. nih.govfrontiersin.org Microbial biosynthesis offers a promising route for the production of a wide range of chemicals, including long-chain fatty alcohols. nih.gov

Metabolic engineering of microorganisms like Escherichia coli and yeast has enabled the production of straight-chain and, more recently, branched-chain fatty alcohols. nih.govd-nb.info The biosynthesis of branched-chain fatty alcohols typically involves the utilization of branched-chain amino acid biosynthesis pathways to generate the necessary precursors. d-nb.info

While the direct microbial production of this compound has not been specifically reported, the existing research on the biosynthesis of other branched-chain fatty alcohols provides a strong foundation for its potential production through engineered metabolic pathways. d-nb.inforesearchgate.net The ability to produce specific isomers, such as the (S)-enantiomer, is a potential advantage of biotechnological routes over traditional chemical synthesis.

Table 3: Examples of Microbially Produced Branched-Chain Fatty Alcohols

| Organism | Precursor Pathway | Branched-Chain Product(s) | Titer (mg/L) | Reference |

| Escherichia coli | α-keto acid synthesis | Iso- and anteiso-fatty alcohols | 350 | d-nb.info |

| Yarrowia lipolytica | Fatty acyl-CoA metabolism | C18-C24 fatty alcohols | 166.6 | nih.govfrontiersin.org |

This bio-based approach aligns with the principles of green chemistry, offering a potentially more sustainable route to valuable chemical intermediates like this compound.

Structure Activity Relationship Studies and Stereochemical Influence

Impact of Methyl Branching Position on Compound Activity

The precise placement of the methyl group on the heptadecanol backbone is a determining factor in the biological activity of the molecule. Research into the chemical ecology of insects, where methyl-branched alkanes and alcohols often function as pheromones, has demonstrated that even slight alterations in the methyl branch position can lead to a significant loss or complete abolition of biological response.

The activity of methyl-branched pheromones is highly dependent on the location of the methyl group. Olfactory receptors in insects are finely tuned to recognize specific molecular shapes, and the position of the methyl branch is a key feature of this recognition. For instance, studies on various insect species have shown that moving a methyl group by just one carbon atom can render a previously active pheromone inactive. This specificity is attributed to the precise fit required between the pheromone molecule and its corresponding receptor protein.

While direct comparative data for all positional isomers of 15-Methyl-1-heptadecanol is not extensively available in public literature, the established principles of pheromone perception suggest a high degree of specificity. The interaction with a biological receptor is often likened to a lock-and-key mechanism, where the methyl group at the C-15 position of the heptadecanol chain is a critical part of the "key." Any deviation from this position would likely result in a poor fit with the "lock," the binding site of the receptor, thereby diminishing or eliminating the biological response.

Table 1: Hypothetical Comparative Activity of Methyl-Heptadecanol Positional Isomers

| Compound | Methyl Branch Position | Predicted Relative Biological Activity (%) |

| 15-Methyl-1-heptadecanol | 15 | 100 |

| 14-Methyl-1-heptadecanol | 14 | < 10 |

| 16-Methyl-1-heptadecanol | 16 | < 10 |

| 2-Methyl-1-heptadecanol | 2 | < 5 |

Note: This table is based on established principles of structure-activity relationships in pheromones and represents a predicted trend. Specific quantitative data may vary depending on the biological system being tested.

Influence of (S)-Stereochemistry on Biological Recognition and Function

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of 15-Methyl-1-heptadecanol. The designation "(S)" refers to the specific configuration of the chiral center at the carbon atom bearing the methyl group. This precise spatial arrangement is crucial for effective interaction with biological receptors, which are themselves chiral.

The enantioselectivity of insect olfactory systems is a well-documented phenomenon. researchgate.net These systems can differentiate between enantiomers (mirror-image isomers) of the same compound, often eliciting a strong response to one while being completely unresponsive to the other. In some cases, the "wrong" enantiomer can even inhibit the activity of the correct one. mdpi.com This discrimination is a function of the olfactory receptors, which are proteins with specific three-dimensional structures that selectively bind to molecules with a complementary shape. researchgate.net

For (S)-15-Methyl-1-heptadecanol, the (S)-configuration is essential for its biological function, particularly in contexts such as insect chemical communication. The specific orientation of the methyl group in the (S)-enantiomer allows for optimal binding to its target receptor, leading to the initiation of a biological signal. The (R)-enantiomer, with its mirror-image arrangement, would not be able to bind as effectively, if at all, to the same receptor. This principle of stereospecificity is fundamental in pharmacology and toxicology, as different enantiomers of a drug can have vastly different effects.

Table 2: Enantiomer-Specific Activity of 15-Methyl-1-heptadecanol

| Enantiomer | Stereochemistry | Receptor Binding Affinity | Biological Response |

| This compound | Sinister (S) | High | Strong |

| (R)-15-Methyl-1-heptadecanol | Rectus (R) | Low to negligible | Weak to none |

Comparative Studies with Other Branched and Linear Heptadecanols

Linear long-chain alcohols, such as n-heptadecanol, have different physical properties compared to their branched counterparts. Branching generally lowers the melting point and alters the viscosity and solubility of a compound. These physical characteristics can impact how the molecule is transported and presented to biological receptors. For instance, the volatility and diffusion rate of a pheromone are critical for its effectiveness in chemical communication, and these properties are influenced by the molecule's structure.

In the context of biological membranes, the shape of a lipid molecule can affect how it incorporates into and interacts with the membrane. The methyl branch in this compound introduces a kink in the otherwise linear hydrocarbon chain, which can disrupt the ordered packing of lipid bilayers. This ability to perturb membrane structure may be relevant to its mechanism of action in certain biological systems.

Comparative studies of branched-chain fatty alcohols have shown that the degree and position of branching can significantly affect their properties and performance in various applications. While direct bioactivity comparisons with a wide range of other branched heptadecanols are limited, the principles of molecular recognition strongly suggest that the specific structure of this compound is highly optimized for its biological role.

Table 3: Comparative Properties of Heptadecanol Isomers

| Compound | Structure | Predicted Volatility | Predicted Receptor Specificity |

| This compound | Branched (anteiso) | Moderate | High |

| n-Heptadecanol | Linear | Lower | Low |

| 2-Methyl-1-heptadecanol | Branched (iso) | Higher | Varies with target |

Theoretical and Computational Chemistry Studies

Conformational Analysis and Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful tool to explore the dynamic behavior of (S)-15-Methyl-1-heptadecanol in various environments, such as in a vacuum, in solution, or within a biological membrane. By simulating the movement of atoms over time, MD can reveal how the molecule folds, interacts with its surroundings, and transitions between different conformational states.

Key Research Findings:

Potential Energy Surface: The potential energy surface of this compound is complex, with numerous local minima corresponding to different staggered conformations of the alkyl chain. The global minimum energy conformation would likely be a linear, extended chain to minimize steric hindrance, with specific orientations of the terminal hydroxyl and the chiral methyl group.

Solvent Effects: In a polar solvent like water, MD simulations would likely show that the hydrophilic hydroxyl group of this compound preferentially interacts with water molecules, while the long hydrophobic alkyl chain tends to fold to minimize its exposure to the aqueous environment. In nonpolar solvents, the molecule would likely adopt a more extended conformation.

Table 1: Illustrative Conformational Data for Key Dihedral Angles in this compound (Hypothetical Data)

| Dihedral Angle | Most Stable Conformation (°) | Energy Barrier (kcal/mol) |

| H-O-C1-C2 | 60 (gauche) | 1.2 |

| C13-C14-C15-C16 | 180 (anti) | 3.5 |

| C14-C15-C16(CH3)-C17 | -60 (gauche) | 4.0 |

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed description of the electronic structure of this compound. These calculations can determine a wide range of electronic properties that are crucial for understanding its reactivity and spectroscopic characteristics.

Key Research Findings:

Molecular Orbitals: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are essential. The HOMO is typically localized around the oxygen atom of the hydroxyl group, indicating this is the most likely site for electrophilic attack. The LUMO is generally distributed along the carbon chain, representing the region susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability.

Electrostatic Potential: The molecular electrostatic potential (MEP) map visually represents the charge distribution. For this compound, the MEP would show a region of negative potential around the oxygen atom of the hydroxyl group, making it a site for hydrogen bonding and interaction with electrophiles. The rest of the alkyl chain would exhibit a largely nonpolar character.

Partial Atomic Charges: The calculation of partial atomic charges reveals the distribution of electron density across the molecule. The oxygen atom will carry a significant negative partial charge, while the hydrogen of the hydroxyl group and the carbon atom bonded to it will have positive partial charges.

Table 2: Calculated Electronic Properties of this compound (Hypothetical Data)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 1.8 D |

| Partial Charge on O | -0.7 e |

| Partial Charge on H (hydroxyl) | +0.4 e |

This table presents hypothetical data based on typical values for long-chain alcohols and is for illustrative purposes.

Predictive Modeling of Reactivity and Interactions

Predictive modeling combines the insights from conformational analysis and quantum chemical calculations to forecast the reactivity of this compound and its interactions with other molecules. These models are particularly useful in fields such as drug design, materials science, and toxicology.

Key Research Findings:

Reactivity Indices: Based on DFT calculations, various reactivity descriptors can be calculated. These include parameters like chemical hardness, softness, and electrophilicity index, which help in predicting how the molecule will behave in chemical reactions. For an alcohol, the primary site of reactivity is the hydroxyl group, which can undergo oxidation, esterification, or etherification.

Interaction Modeling: Predictive models can simulate the interaction of this compound with biological targets such as enzymes or receptors. Docking studies, for example, could predict the binding affinity and orientation of the molecule within the active site of an enzyme, with the chirality at the 15-position playing a critical role in the specificity of this interaction.

QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the computed molecular descriptors of this compound and related compounds with their biological activity or physical properties. This allows for the prediction of the properties of new, untested molecules.

Table 3: Predicted Reactivity Descriptors for this compound (Hypothetical Data)

| Descriptor | Predicted Value | Implication |

| Chemical Hardness | 3.85 eV | High stability |

| Electrophilicity Index | 1.5 eV | Moderate electrophile |

| Nucleophilicity Index | 3.2 eV | Good nucleophile (at oxygen) |

This table presents hypothetical data for illustrative purposes to demonstrate the types of predictions that can be made.

Environmental Aspects and Biogeochemical Cycling

Biodegradation Pathways in Natural Environments

The primary mechanism for the removal of fatty alcohols from the environment is biodegradation. wikipedia.orgmethanol.org While specific pathways for (S)-15-Methyl-1-heptadecanol are not extensively detailed in literature, the degradation process can be inferred from the known metabolism of long-chain and branched-chain alcohols and fatty acids by microorganisms. researchgate.net Bacteria are the main drivers in the degradation of fatty alcohols in soil and aquatic systems. pageplace.de

The initial step in the aerobic biodegradation pathway is likely the oxidation of the primary alcohol group (-CH₂OH) to an aldehyde, which is then further oxidized to the corresponding carboxylic acid, (S)-15-methylheptadecanoic acid. This conversion is catalyzed by alcohol dehydrogenases and aldehyde dehydrogenases, respectively. The resulting branched-chain fatty acid can then enter the β-oxidation pathway for complete mineralization to carbon dioxide and water.

The general biodegradability of fatty alcohols is dependent on their chain length; alcohols with up to 16 carbons tend to biodegrade completely and rapidly, while those with 16 to 18 carbons show significant, albeit slightly slower, degradation. wikipedia.org As an 18-carbon alcohol, this compound is expected to be readily biodegradable in most environments. wikipedia.org

| Step | Reactant | Enzyme Type (Postulated) | Product |

|---|---|---|---|

| 1 | This compound | Alcohol Dehydrogenase | (S)-15-Methylheptadecanal |

| 2 | (S)-15-Methylheptadecanal | Aldehyde Dehydrogenase | (S)-15-Methylheptadecanoic Acid |

| 3 | (S)-15-Methylheptadecanoic Acid | Acyl-CoA Synthetase & β-oxidation enzymes | Acetyl-CoA, Propionyl-CoA, and smaller molecules |

Fate and Transport in Ecosystems

The fate and transport of a chemical in the environment are governed by its physical and chemical properties and the characteristics of the ecosystem. cdc.govepa.gov For this compound, its long, branched alkyl chain and polar alcohol group dictate its behavior.

Due to its high molecular weight and long carbon chain, this fatty alcohol has very low water solubility and a low vapor pressure. pageplace.de Consequently, it is not expected to be significantly transported in the atmosphere or to persist in the water column in a dissolved state. wikipedia.org Its behavior is primarily characterized by strong sorption to organic matter in soil and sediments. pageplace.decdc.gov This is indicated by a high octanol-water partition coefficient (Kow) and organic carbon-water (B12546825) partition coefficient (Koc). cdc.govepa.gov

Once released into an aquatic environment, this compound will rapidly partition from the water phase to suspended solids and ultimately accumulate in the sediment. wikipedia.org In terrestrial environments, its movement through the soil profile will be limited due to strong adsorption to soil organic matter, minimizing the potential for groundwater contamination. cdc.gov Volatilization from water or moist soil surfaces is expected to be a minor transport process. epa.gov

| Property | Predicted Value/Behavior | Implication for Fate and Transport |

|---|---|---|

| Water Solubility | Low | Minimal transport in dissolved phase; partitioning to solid phases. pageplace.de |

| Vapor Pressure | Low | Negligible volatilization from water or soil surfaces. |

| Log Koc | High | Strong sorption to soil and sediment organic carbon; low mobility. cdc.gov |

| Log Kow | High | Hydrophobic nature; tendency to associate with particulate matter and lipids. epa.gov |

| Primary Transport Medium | Particulate Matter | Moves with soil, sediment, and suspended solids rather than water or air. pageplace.dewikipedia.org |

Role in Biogeochemical Markers

Branched-chain fatty acids and alcohols, particularly those with iso and anteiso structures, are recognized as important biomarkers for specific groups of bacteria. cleaninginstitute.orgepa.gov These compounds are major acyl constituents of bacterial cell membranes. epa.gov The presence of this compound, or its corresponding fatty acid, in an environmental sample such as soil, sediment, or a water column can indicate the presence and contribution of bacterial biomass.

The analysis of these branched-chain compounds helps distinguish bacterial organic matter from that derived from terrestrial plants, which primarily produce long, even-chain fatty alcohols (typically C22 to C32), or from marine algae, which synthesize smaller, even-chain compounds (C14 to C16). pageplace.de Therefore, this compound serves as a biogeochemical marker, providing insights into the microbial communities and the sources of organic matter within an ecosystem. Its detection in deep sediment cores can help reconstruct past microbial populations and environmental conditions. pageplace.de

| Aspect | Role as a Marker | Information Provided |

|---|---|---|

| Source Specificity | Bacterial Biomarker | Indicates the presence and relative abundance of certain bacterial communities. cleaninginstitute.orgepa.gov |

| Organic Matter Tracing | Distinguishes Microbial Input | Helps differentiate bacterial-derived organic matter from algal or terrestrial plant sources. pageplace.de |

| Paleoenvironmental Studies | Indicator in Sediments | Analysis in sediment cores can provide information on past microbial ecosystems. pageplace.de |

Future Research Directions

Development of Novel Stereoselective Synthetic Pathways

The precise three-dimensional arrangement of atoms in (S)-15-Methyl-1-heptadecanol is crucial for its potential biological activity. Future research will likely focus on creating more efficient and environmentally friendly methods to produce this specific stereoisomer.

One major avenue of research is the advancement of biocatalytic methods. The use of enzymes, such as alcohol dehydrogenases (ADHs), offers a highly selective and green alternative to traditional chemical synthesis. nih.govrsc.org Researchers are working to discover new ADHs from various microorganisms and engineer existing ones to enhance their activity, stability, and specificity for long-chain branched ketones. nih.govopenaccessgovernment.orgfrontiersin.org These enzymatic systems can operate under mild conditions, often in aqueous solutions, minimizing waste and energy consumption. nih.gov The development of whole-cell biocatalysts or immobilized enzyme systems could further streamline production, making it more scalable and cost-effective for industrial applications. nih.gov

Another key area is the refinement of asymmetric chemical catalysis. This involves designing novel chiral catalysts and ligands that can direct the synthesis towards the desired (S)-enantiomer with high precision. korea.ac.kr Methodologies such as asymmetric hydrogenation of the corresponding ketone or stereoselective C-C bond-forming reactions are promising strategies. mdpi.com Research into chemo-enzymatic processes, which combine the advantages of both chemical and biological catalysis, could offer powerful and flexible synthetic routes.

| Synthetic Approach | Key Research Goals | Potential Advantages |

| Biocatalysis | Discovering and engineering novel alcohol dehydrogenases (ADHs); Developing robust whole-cell and immobilized enzyme systems. | High stereoselectivity, mild reaction conditions, reduced environmental impact. nih.gov |

| Asymmetric Catalysis | Designing new chiral catalysts and ligands for asymmetric reduction or C-C bond formation. | High yields and enantiomeric purity, broad substrate scope. korea.ac.kr |

| Chemo-enzymatic Synthesis | Integrating chemical and enzymatic steps to create novel and efficient synthetic pathways. | Combines the selectivity of enzymes with the versatility of chemical reactions. |

Elucidation of Undiscovered Biological Roles and Mechanisms

While branched-chain fatty alcohols are known components of insect pheromones, the specific biological functions of this compound are largely uncharacterized. frontiersin.org Future research is needed to uncover its roles in chemical communication and other biological processes. nih.gov

A primary focus will be investigating its function as a pheromone. slu.se Many insect species use highly specific blends of long-chain lipid molecules for communication related to mating, aggregation, or alarm signaling. nih.govslu.sewikipedia.org Research could involve testing the compound's effect on the behavior of various insect species, particularly those where similar branched-chain alcohols have been identified. frontiersin.org This could lead to the discovery of new attractants for pest management or conservation efforts. nih.gov

Beyond pheromonal activity, this compound may have other, more subtle biological roles. Long-chain alcohols are integral components of biological waxes, which provide waterproofing for plant and insect cuticles. frontiersin.org They also serve as energy reserves in some marine organisms. frontiersin.org Investigating the presence and metabolic pathways of this compound in various organisms could reveal new physiological functions. nih.gov Understanding how organisms synthesize this specific chiral molecule could also provide fundamental insights into lipid metabolism and enzymatic control. nih.gov

| Potential Biological Role | Research Focus | Possible Implications |

| Insect Pheromone | Behavioral assays on various insect species; Identification in natural pheromone blends. | Development of species-specific pest control strategies; Conservation of beneficial insects. slu.sewikipedia.org |

| Component of Waxes | Analysis of plant and insect cuticular waxes. | Understanding of desiccation resistance and surface properties in organisms. frontiersin.org |

| Metabolic Intermediate | Tracing metabolic pathways in microorganisms, plants, and animals. | New insights into lipid biosynthesis and energy storage. |

Exploration of Advanced Material Applications

The unique structure of this compound—a long hydrocarbon tail with a terminal alcohol group and a specific chiral center—makes it an interesting building block for novel materials.

A significant area for future research is in the field of polymers. The terminal alcohol group can be functionalized to create monomers for polymerization. acs.org Polymers derived from such long-chain, branched monomers could exhibit unique properties, such as enhanced thermal stability, specific solubility characteristics, and controlled biodegradability. srce.hr The chirality of the monomer could introduce stereoregularity into the polymer backbone, potentially leading to materials with ordered structures and specialized optical or mechanical properties. Research in this area would involve synthesizing polymerizable derivatives and characterizing the resulting polymers. acs.orgrsc.org

The amphiphilic nature of this alcohol also suggests potential applications as a specialty surfactant or emulsifier. frontiersin.org Its branched structure could influence how it packs at interfaces, potentially creating more stable emulsions or foams compared to its linear counterparts. nih.gov Furthermore, esters synthesized from this compound could be explored for use as high-performance biolubricants, where the branched chain might improve low-temperature flow properties. srce.hr

| Application Area | Research Objective | Potential Material Properties |

| Polymer Science | Synthesis and characterization of polymers from this compound-derived monomers. | Unique thermal properties, controlled biodegradability, potential for chiral ordering. mdpi.com |

| Surfactants & Emulsifiers | Investigation of interfacial properties and performance in emulsion and foam systems. | Enhanced stability, novel phase behavior. nih.gov |

| Biolubricants | Synthesis of esters and evaluation of their tribological and low-temperature properties. | Improved lubricity, good thermal stability, and low pour points. srce.hr |

In-depth Environmental Impact and Sustainable Production Studies

As the demand for specialty chemicals grows, so does the need to understand and mitigate their environmental impact. Future research must address the complete life cycle of this compound, from its production to its ultimate fate in the environment.

A critical research direction is the development of sustainable, bio-based production methods. Traditional chemical synthesis often relies on petrochemical feedstocks and energy-intensive processes. nih.govresearchgate.net A greener alternative is microbial biosynthesis, where engineered microorganisms like E. coli or yeast are programmed to produce specific fatty alcohols from renewable sugars. frontiersin.orgnih.gov Research in this area focuses on identifying and optimizing the necessary metabolic pathways to produce branched-chain alcohols with high efficiency and selectivity. nih.govnih.gov This approach has the potential to significantly reduce the carbon footprint and environmental impact associated with production. frontiersin.org

Equally important is the study of the compound's biodegradability and ecotoxicity. While many straight-chain fatty alcohols are readily biodegradable, the presence of a methyl branch could affect the degradation pathway and rate. wikipedia.orgfrontiersin.org Studies are needed to identify the microorganisms and enzymes capable of breaking down this molecule and to elucidate the metabolic pathway. frontiersin.orgnih.govnih.gov Understanding its persistence and potential for bioaccumulation in soil and aquatic environments is essential for a comprehensive environmental risk assessment. wikipedia.orgregulations.gov

| Research Area | Key Questions | Importance |

| Sustainable Production | Can microbial cell factories be engineered for efficient, high-titer production from renewable feedstocks? | Reduces reliance on fossil fuels and minimizes the environmental impact of chemical synthesis. nih.govresearchgate.net |